molecular formula C9H9IN2O B11839617 3-Iodo-4-methoxy-1-methyl-1H-indazole

3-Iodo-4-methoxy-1-methyl-1H-indazole

Cat. No.: B11839617
M. Wt: 288.08 g/mol
InChI Key: MNSGKYKHRFURLH-UHFFFAOYSA-N
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Description

3-Iodo-4-methoxy-1-methyl-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-4-methoxy-1-methyl-1H-indazole can be achieved through several methods. One common approach involves the iodination of 4-methoxy-1-methyl-1H-indazole using iodine and a suitable oxidizing agent. The reaction is typically carried out in an organic solvent such as dichloromethane or acetonitrile under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for better control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems for purification and isolation further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Iodo-4-methoxy-1-methyl-1H-indazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of 3-azido-4-methoxy-1-methyl-1H-indazole, 3-thio-4-methoxy-1-methyl-1H-indazole, and 3-alkoxy-4-methoxy-1-methyl-1H-indazole.

    Oxidation Reactions: Formation of this compound-5-carboxylic acid.

    Reduction Reactions: Formation of 3-iodo-4-methoxy-1-methyl-1,2-dihydro-1H-indazole.

Scientific Research Applications

3-Iodo-4-methoxy-1-methyl-1H-indazole has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, anti-inflammatory, and antimicrobial activities.

    Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding assays to understand its interaction with biological targets.

    Material Science: It is explored for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs).

    Chemical Biology: The compound is used as a probe to study cellular processes and signaling pathways.

Mechanism of Action

The mechanism of action of 3-Iodo-4-methoxy-1-methyl-1H-indazole involves its interaction with specific molecular targets such as enzymes and receptors. The iodine atom and methoxy group play a crucial role in binding to the active site of enzymes or receptors, leading to inhibition or activation of their functions. The compound may also participate in redox reactions, affecting cellular signaling pathways and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 3-Iodo-4-methoxy-1H-indazole
  • 3-Iodo-4-methoxy-2-methyl-1H-indazole
  • 3-Iodo-4-methoxy-1-methyl-2H-indazole

Uniqueness

3-Iodo-4-methoxy-1-methyl-1H-indazole is unique due to the presence of both iodine and methoxy groups, which confer distinct chemical reactivity and biological activity. Compared to other similar compounds, it exhibits enhanced binding affinity to certain biological targets and improved stability under various reaction conditions .

Properties

Molecular Formula

C9H9IN2O

Molecular Weight

288.08 g/mol

IUPAC Name

3-iodo-4-methoxy-1-methylindazole

InChI

InChI=1S/C9H9IN2O/c1-12-6-4-3-5-7(13-2)8(6)9(10)11-12/h3-5H,1-2H3

InChI Key

MNSGKYKHRFURLH-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=CC=C2)OC)C(=N1)I

Origin of Product

United States

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